
2-(tert-Butoxy)-5-fluoropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)-5-fluoropyridin-3-amine is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 2-position, a fluorine atom at the 5-position, and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-fluoropyridin-3-amine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring, followed by the introduction of the amine group. One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a base to introduce the tert-butoxy and fluorine groups, respectively. The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxy)-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features may make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)-5-fluoropyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring and making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can also affect the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(tert-Butoxy)-5-fluoropyridin-3-amine include other pyridine derivatives with different substituents, such as:
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the tert-butoxy group, fluorine atom, and amine group on the pyridine ring
Propriétés
Formule moléculaire |
C9H13FN2O |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
5-fluoro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13FN2O/c1-9(2,3)13-8-7(11)4-6(10)5-12-8/h4-5H,11H2,1-3H3 |
Clé InChI |
QVTZFBAOTWZYQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=N1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


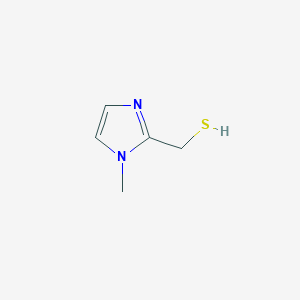
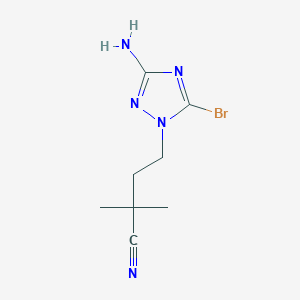
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
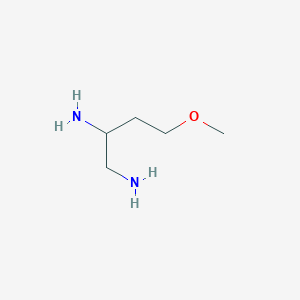
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

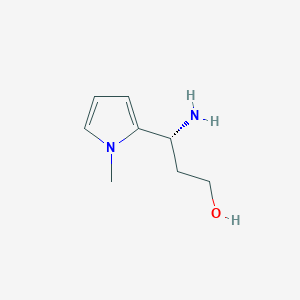
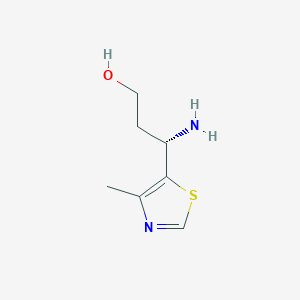
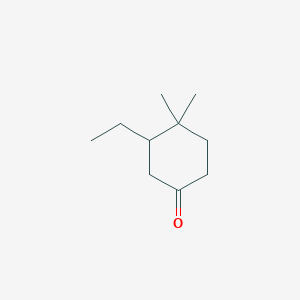
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
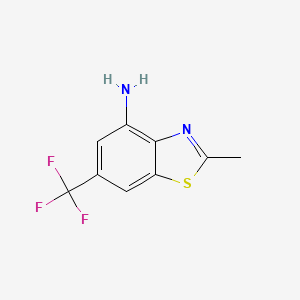
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
